molecular formula C8H7N3O2 B11910854 Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate CAS No. 1199773-69-7

Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate

Cat. No.: B11910854
CAS No.: 1199773-69-7
M. Wt: 177.16 g/mol
InChI Key: WHHFXCZPABOCAC-UHFFFAOYSA-N
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Description

Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium acetate (NaOAc) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group This structural feature imparts distinct reactivity and biological activity compared to other imidazopyridine derivatives

Properties

CAS No.

1199773-69-7

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 3H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-10-5-2-3-9-4-6(5)11-7/h2-4H,1H3,(H,10,11)

InChI Key

WHHFXCZPABOCAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=NC=C2

Origin of Product

United States

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